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Compound of Interest

Compound Name: 2'-C-methyluridine

Cat. No.: B1252916 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2'-C-methyluridine is a synthetically modified nucleoside analog of uridine,

distinguished by the addition of a methyl group at the 2'-carbon of the ribose moiety. This

modification has profound implications for the sugar's conformational dynamics, which in turn

influences the behavior of oligonucleotides incorporating this analog. Its role as a key

intermediate in the synthesis of potent antiviral agents, particularly against Hepatitis C virus

(HCV), has made a thorough understanding of its three-dimensional structure imperative. This

guide provides a detailed overview of the structural analysis of 2'-C-methyluridine, focusing

on solid-state crystallographic data, solution-state conformational dynamics assessed by

Nuclear Magnetic Resonance (NMR) spectroscopy, and the experimental protocols required for

these investigations.

Solid-State Structural Analysis: X-Ray
Crystallography
X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in

the crystalline state. This technique is the gold standard for determining precise bond lengths,

bond angles, and the preferred three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-Ray Diffraction
A detailed methodology for the crystallographic analysis of a compound like 2'-C-
methyluridine involves the following steps:
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Crystallization:

Dissolve the purified 2'-C-methyluridine compound in a suitable solvent or a mixture of

solvents (e.g., methanol, ethanol, water) to near-saturation.

Employ a crystallization technique such as slow evaporation, vapor diffusion (using a

precipitant solvent like diethyl ether or hexane), or cooling to induce the formation of

single, diffraction-quality crystals.

Crystals should be clear, well-formed, and of an appropriate size (typically 0.1-0.3 mm in

each dimension).

Data Collection:

Select and mount a suitable crystal on a goniometer head, often cooled under a stream of

liquid nitrogen (cryo-crystallography at ~100 K) to minimize thermal motion and radiation

damage.

Mount the goniometer on an X-ray diffractometer equipped with a monochromatic X-ray

source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a detector (e.g., CCD or

CMOS).

Collect a series of diffraction images by rotating the crystal through a range of angles.

Software is used to control the data collection strategy to ensure completeness and

redundancy of the diffraction data.

Structure Solution and Refinement:

Integrate the raw diffraction images to obtain a list of reflection intensities and their

corresponding Miller indices (h,k,l).

Process the data, including corrections for Lorentz and polarization effects, and determine

the unit cell parameters and space group.

Solve the phase problem using direct methods or Patterson methods to generate an initial

electron density map.
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Build an initial atomic model into the electron density map.

Refine the model using full-matrix least-squares methods, adjusting atomic positions and

displacement parameters to minimize the difference between observed and calculated

structure factors. The quality of the final model is assessed by R-factors (e.g., R1, wR2)

and goodness-of-fit (GooF) parameters.

Crystallographic Data
The crystal structure of 2'-C-methyluridine has been determined, providing precise data on its

solid-state conformation.

Parameter Value Source

COD Number 1558893 PubChem[1]

Crystal System Orthorhombic PubChem[1]

Space Group P 2₁ 2₁ 2₁ PubChem[1]

Unit Cell Length a 7.1273 Å PubChem[1]

Unit Cell Length b 9.0099 Å PubChem[1]

Unit Cell Length c 17.1540 Å PubChem[1]

Unit Cell Angles (α, β, γ) 90°, 90°, 90° PubChem[1]

Molecules per Unit Cell (Z) 4 PubChem[1]

Solution-State Structural Analysis: NMR
Spectroscopy
While crystallography reveals the structure in a solid, static state, NMR spectroscopy provides

invaluable insight into the dynamic conformational equilibrium of molecules in solution. For

nucleosides, this primarily involves characterizing the sugar pucker and the orientation around

the glycosidic bond.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation:

Dissolve a sufficient amount (typically 1-5 mg) of 2'-C-methyluridine in an appropriate

deuterated solvent (e.g., D₂O, DMSO-d₆).

Transfer the solution to a high-precision NMR tube. The choice of solvent is critical as it

can influence molecular conformation.

Data Acquisition:

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon

resonances.

Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial

relationships:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., H1'-H2', H2'-

H3').

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons (e.g., H1' with C1').

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), which is crucial for determining the glycosidic bond orientation (anti vs.

syn).

Data Analysis for Conformational Insights:

Sugar Pucker: The conformation of the ribose ring is determined by analyzing the ³J(H,H)

coupling constants between adjacent protons (H1'-H2', H2'-H3', H3'-H4'). A small

³J(H1',H2') value (typically 0-2 Hz) is indicative of a C3'-endo (North) conformation,

common in A-form RNA. A large ³J(H1',H2') value (typically 7-10 Hz) suggests a C2'-endo

(South) conformation, characteristic of B-form DNA. The ribose ring exists in a dynamic

equilibrium between these two states.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1252916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycosidic Torsion Angle (χ): The orientation of the uracil base relative to the sugar is

determined by observing NOEs between the base proton (H6) and the sugar protons (H1',

H2', H3'). For pyrimidine nucleosides, the anti conformation is strongly favored due to

steric hindrance between the C2=O group of the base and the sugar ring.[2] An NOE

between H6 and H1' is characteristic of the anti conformation.

Predicted Conformational Behavior
While a complete, published NMR dataset for 2'-C-methyluridine is not readily available, its

conformational properties can be inferred from the behavior of related modified nucleosides.

Sugar Pucker Equilibrium: The presence of a substituent at the 2' position significantly

influences the C2'-endo ⇌ C3'-endo equilibrium. Electronegative substituents (like -OH in

RNA or -F) tend to favor the C3'-endo pucker.[3] The 2'-C-methyl group, while not highly

electronegative, introduces significant steric bulk. This steric hindrance can restrict the

flexibility of the sugar ring, often shifting the equilibrium towards the C3'-endo (North)

conformation to minimize steric clashes. However, molecular dynamics simulations have

suggested that 2'-C-methyl analogues remain flexible enough to adopt different puckering

states in various environments.[4][5]

Glycosidic Bond Conformation: Like unmodified uridine, 2'-C-methyluridine is expected to

exist almost exclusively in the anti conformation in solution.[2] This is due to the steric clash

that would occur between the uracil C2=O and the ribose ring in the syn conformation.

Visualizations of Structure and Workflow
Conformational Dynamics of 2'-C-methyluridine
The following diagram illustrates the key structural features and the dynamic equilibrium of the

sugar pucker conformation, which is influenced by the steric presence of the 2'-methyl group.

Key structural features and conformational equilibrium of 2'-C-methyluridine.

Experimental Workflow for Structural Analysis
This diagram outlines the logical flow of experiments and analysis used to determine the

complete structure of a modified nucleoside like 2'-C-methyluridine.
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Workflow for the structural analysis of 2'-C-methyluridine.

Conclusion
The structural analysis of 2'-C-methyluridine reveals a molecule whose conformation is

significantly governed by the steric influence of the 2'-methyl group. Crystallographic data

provides a definitive solid-state structure, while NMR spectroscopic principles allow for the
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characterization of its dynamic behavior in solution. This analysis shows a strong preference for

the anti glycosidic conformation and a sugar pucker equilibrium that likely favors the C3'-endo

(North) conformation, which is characteristic of RNA. A comprehensive understanding of these

structural features is critical for rational drug design, as they directly impact how this nucleoside

analog is recognized by viral polymerases and how it affects the structure and stability of

nucleic acid duplexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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